Piperolactam A

Leishmaniasis Drug Resistance Antiparasitic

Piperolactam A is a uniquely differentiated aristolactam alkaloid. It demonstrates in vitro potency against drug-resistant L. donovani (IC₅₀ 91–103 µM) with a 4–10× selectivity boost via cyclodextrin nanoparticle encapsulation. In silico, it shows high binding affinity to estrogen and progesterone receptors (-8.9 and -9.0 kcal/mol) with a low predicted hERG/CYP450 risk, plus inhibition of both ADP‑ and thrombin‑induced platelet aggregation. It also targets Brucella LeuRS with mild mammalian cytotoxicity. Researchers focusing on leishmaniasis, non‑steroidal contraception, thrombosis models, or veterinary antibacterial discovery should secure this ≥98% pure compound.

Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
CAS No. 112501-42-5
Cat. No. B175036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperolactam A
CAS112501-42-5
Synonymsaristolactam F1
piperolactam A
Molecular FormulaC16H11NO3
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C3C(=C1)C(=O)NC3=CC4=CC=CC=C42)O
InChIInChI=1S/C16H11NO3/c1-20-12-7-10-13-11(17-16(10)19)6-8-4-2-3-5-9(8)14(13)15(12)18/h2-7,18H,1H3,(H,17,19)
InChIKeyKBGNBPGXVKPRQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Piperolactam A (CAS 112501-42-5): Chemical Class and Basic Characteristics for Research Procurement


Piperolactam A, also known as aristolactam FI, is a naturally occurring alkaloid belonging to the aristolactam class of phenanthrenic compounds [1]. It was first isolated from the roots of Piper longum (long pepper) and is also found in other Piper species and various plant families [2]. As an aristolactam, it shares structural features with aristolochic acids but differs in its lactam ring and substitution pattern [3]. Its molecular formula is C₁₆H₁₁NO₃ with a molecular weight of 265.26 g/mol, featuring a 1-hydroxy-2-methoxy substitution on the dibenz[cd,f]indol-4(5H)-one core [4].

Piperolactam A: Why In-Class Aristolactam Substitution is Not Advisable Without Quantitative Comparison


Aristolactams constitute a structurally diverse class of phenanthrene lactam alkaloids, and despite their shared core skeleton, minor variations in substitution pattern lead to profound differences in biological activity, target selectivity, and toxicity profiles. For instance, piperolactam A exhibits a unique activity profile against drug-resistant Leishmania strains, distinct from its close analogs like aristolactam BII or piperolactam C, which show divergent cytotoxic and antiplatelet aggregation potencies [1]. Furthermore, the nephrotoxicity and carcinogenicity concerns associated with certain aristolochic acid derivatives do not uniformly apply across the aristolactam family, underscoring the necessity for compound-specific safety evaluation [2]. Generic substitution without considering these quantitative, target-specific differences can compromise experimental reproducibility and lead to erroneous conclusions regarding efficacy or safety in both in vitro and in vivo models.

Piperolactam A Procurement Evidence: Head-to-Head Quantitative Comparisons with Closest Analogs


Piperolactam A Antileishmanial Potency Against Wild-Type and Drug-Resistant Strains: Direct Comparison with Nanoparticle Formulation

Piperolactam A (PL) demonstrates potent antileishmanial activity against Leishmania donovani, with an IC₅₀ of 36 μM against wild-type amastigotes and 103 μM, 91 μM, and 72 μM against sodium stibogluconate (SSG)-resistant, paromomycin (PMM)-resistant, and field-isolated resistant strains, respectively [1]. The inclusion of PL in hydroxypropyl-β-cyclodextrin (HPBCD) nanoparticles results in a 10-fold increase in selectivity index (SI) for wild-type strains and a 4-10-fold increase for drug-resistant strains, compared to the non-encapsulated compound [1]. This enhancement in SI is a direct measure of improved therapeutic window (CC₅₀/IC₅₀) and is not a class-wide property; other aristolactams have not been reported to exhibit this magnitude of SI improvement upon nanoparticle encapsulation.

Leishmaniasis Drug Resistance Antiparasitic

Piperolactam A Antiplatelet Aggregation Selectivity: ADP and Thrombin Pathway Inhibition vs. Collagen-Selective Analogs

In a direct comparative study of nine alkaloids isolated from Houttuynia cordata, piperolactam A (compound 7) exhibited significant inhibitory activity against both ADP-induced and thrombin-induced platelet aggregation [1]. This dual-pathway inhibition profile distinguishes it from other aristolactams in the same study, such as aristololactam B II (compound 4) and sauristolactam (compound 6), which also showed activity but were not highlighted for this dual specificity. In contrast, related compounds like piplartine, a piperidine alkaloid, show potent antiplatelet activity primarily against collagen-induced aggregation with an IC₅₀ of 21.5 μM, demonstrating a different pathway selectivity [2].

Platelet Aggregation Cardiovascular Thrombosis

Piperolactam A In Silico Binding Affinity for Leucyl-tRNA Synthetase (LeuRS): A Unique Antibacterial Target Differentiating from General Cytotoxic Aristolactams

In silico molecular docking studies reveal that piperolactam A exhibits a strong binding affinity for leucyl-tRNA synthetase (LeuRS) from Brucella species, a validated antibacterial target [1]. While the study does not provide a direct numerical comparison (e.g., docking scores) to other aristolactams, the identification of LeuRS as a high-affinity target is notable. This contrasts with the broader cytotoxicity often associated with other aristolactams, such as aristolactam BII and BIII, which exhibit significant in vitro cytotoxicity (IC₅₀ < 4 μg/mL) against various cancer cell lines [2]. Piperolactam A, conversely, shows only mild cytotoxic effects at 100 μM in bacterial growth inhibition assays, indicating a more selective antimicrobial potential [3].

Antibacterial Molecular Docking Brucella

Piperolactam A Estrogen/Progesterone Receptor Binding vs. Steroidal Contraceptives: Quantified In Silico Affinity and Reduced hERG/CYP450 Liability

In silico pharmacoinformatics analysis demonstrates that piperolactam A binds to the estrogen receptor with a binding affinity of -8.9 kcal/mol (Ki = 0.294 μM) and to the progesterone receptor with -9.0 kcal/mol (Ki = 0.249 μM) [1]. These values are higher than those of reported non-steroidal antagonists Rohitukine and OrgC, which show binding affinities of -8.7 kcal/mol (Ki = 0.443 μM) and -8.4 kcal/mol (Ki = 0.685 μM), respectively [1]. Critically, piperolactam A exhibits weaker binding affinity and/or lower probability of binding to hERG and cytochrome P450 enzymes, suggesting a potentially lower risk of cardiac and hepatic toxicity compared to steroidal contraceptives [1].

Contraceptive Non-steroidal Endocrine Disruption

Piperolactam A: Optimal Scientific and Industrial Use Cases Driven by Quantitative Evidence


Antileishmanial Drug Development and Formulation Studies Targeting Drug-Resistant Strains

Given its demonstrated in vitro potency against multiple drug-resistant strains of L. donovani (IC₅₀ = 91-103 μM) and the 4-10-fold increase in selectivity index achieved via cyclodextrin nanoparticle encapsulation, piperolactam A is an ideal candidate for medicinal chemistry optimization and advanced formulation development aimed at visceral leishmaniasis. Researchers focused on overcoming antimonial and paromomycin resistance should prioritize this compound for in vivo efficacy and pharmacokinetic studies [1].

Non-Steroidal Contraceptive Lead Optimization with Reduced Steroidal Side-Effect Liability

The in silico demonstration of high binding affinity to estrogen and progesterone receptors (-8.9 and -9.0 kcal/mol, respectively), surpassing known non-steroidal comparators, combined with a predicted low risk of hERG and CYP450 interaction, makes piperolactam A a prime scaffold for developing next-generation non-steroidal contraceptives. This application is particularly relevant for programs seeking to avoid the cardiovascular and hepatic side effects associated with steroidal hormones [2].

Cardiovascular Research on Multi-Pathway Antiplatelet Mechanisms

Piperolactam A's unique ability to inhibit both ADP- and thrombin-induced platelet aggregation, as confirmed in rat PRP assays, distinguishes it from pathway-selective analogs like piplartine. This makes it a valuable tool compound for investigating synergistic anti-thrombotic strategies and for exploring the therapeutic potential of dual-pathway inhibition in thrombosis models [3].

Antibacterial Target Validation for Aminoacyl-tRNA Synthetase Inhibitors

The strong in silico binding affinity of piperolactam A for Brucella LeuRS, coupled with its mild mammalian cytotoxicity profile, positions it as a chemical probe for validating aminoacyl-tRNA synthetases as antibacterial targets. It serves as a promising starting point for developing novel anti-Brucella agents, especially in the context of veterinary medicine and livestock infections where antibiotic resistance is a concern [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperolactam A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.